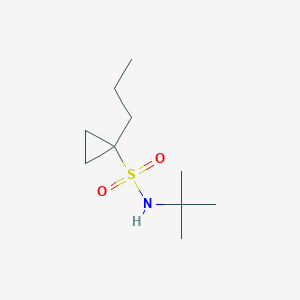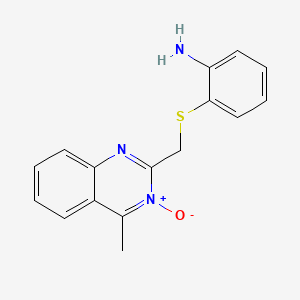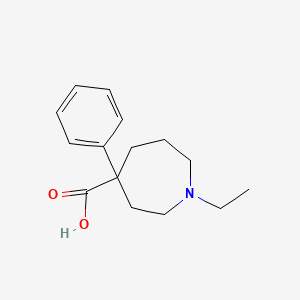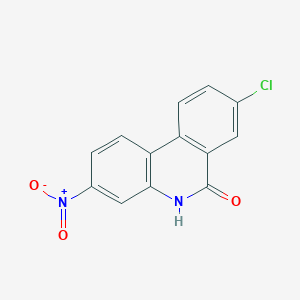
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
准备方法
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid typically involves the reaction of phthalic anhydride with appropriate amines and nitrobenzoic acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
化学反应分析
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the nitro group, forming new derivatives
科学研究应用
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用机制
The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of activities .
相似化合物的比较
Similar compounds to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzoic acid include:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: This compound has a similar phthalimide structure but with a butanoic acid moiety instead of a nitrobenzoic acid.
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide:
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: This compound contains a thiocarbamate group and is studied for its unique biological activities.
The uniqueness of this compound lies in its specific nitrobenzoic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
属性
CAS 编号 |
19084-05-0 |
|---|---|
分子式 |
C15H8N2O6 |
分子量 |
312.23 g/mol |
IUPAC 名称 |
4-(1,3-dioxoisoindol-2-yl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C15H8N2O6/c18-13-9-3-1-2-4-10(9)14(19)16(13)8-5-6-11(15(20)21)12(7-8)17(22)23/h1-7H,(H,20,21) |
InChI 键 |
BKJXNZHEFIQHPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)

![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)

![2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B14000949.png)
![N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14000955.png)

![3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine](/img/structure/B14000970.png)


